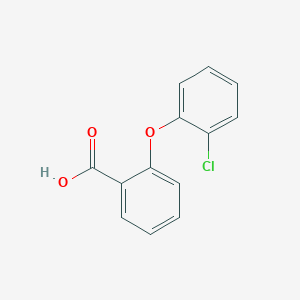

2-(2-chlorophenoxy)benzoic Acid

Description

Contextual Significance in Organic Chemistry and Related Disciplines

2-(2-Chlorophenoxy)benzoic acid, a halogenated derivative of phenoxybenzoic acid, holds considerable significance in the field of organic chemistry as a versatile intermediate for the synthesis of more complex molecules. researchgate.netresearchgate.net Its unique structure, featuring a carboxylic acid group and a chlorinated phenoxy moiety, provides multiple reactive sites for further chemical transformations. This makes it a valuable building block in the development of novel compounds with potential applications in pharmaceuticals and material science. chemimpex.com

The presence of the ether linkage and the chlorine atom influences the electronic properties and reactivity of the molecule, making it an interesting substrate for studying structure-activity relationships. Researchers utilize this compound in the synthesis of various organic compounds, including those with potential biological activity. chemimpex.commdpi.com For instance, derivatives of this acid have been investigated for their role as inhibitors of specific biological targets, such as the TMEM206 ion channel. nih.gov In polymer chemistry, compounds with similar structures are employed in the production of specialty polymers, contributing to enhanced material properties. chemimpex.com

Historical Perspective on Phenoxybenzoic Acid Chemistry

The study of phenoxybenzoic acids has its roots in the broader exploration of diaryl ethers and benzoic acid derivatives. A key historical development in the synthesis of phenoxybenzoic acids is the Ullmann condensation reaction. researchgate.net This reaction, typically involving the coupling of a phenol (B47542) with a halobenzoic acid in the presence of a copper catalyst, has been a foundational method for creating the ether linkage central to this class of compounds.

Over the years, research into phenoxybenzoic acids has expanded significantly. Initially, interest was driven by their potential as herbicides and their role in agricultural chemistry. chemimpex.com Subsequently, their utility as intermediates in the synthesis of pharmaceuticals, such as fluoroquinolone antibiotics, came to the forefront. chemicalbook.com The investigation of various substituted phenoxybenzoic acids, including chlorinated derivatives like this compound, has allowed for the fine-tuning of chemical and biological properties, leading to the development of compounds with specific functionalities. mdpi.com

Scope and Objectives of Research on this compound

Current research on this compound primarily focuses on its synthesis, structural characterization, and its application as a precursor for functional molecules. A significant objective is the development of efficient and scalable synthetic routes to this compound and its derivatives. researchgate.net

A major area of investigation involves the detailed analysis of its molecular and crystal structure. researchgate.netnih.gov X-ray crystallography studies have been conducted to elucidate the three-dimensional arrangement of the molecule, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. researchgate.netresearchgate.netnih.gov This information is crucial for understanding its physical properties and predicting its behavior in chemical reactions.

Furthermore, a key objective is to explore the potential of this compound as a scaffold for the design of new biologically active agents. By modifying its structure, researchers aim to create novel compounds with specific therapeutic properties. An example is the synthesis of amides derived from this acid, which have been studied for their inhibitory effects on ion channels, highlighting the ongoing effort to leverage the chemical properties of this compound for drug discovery. nih.gov

Interactive Data Tables

Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₉ClO₃ | nih.gov |

| Molecular Weight | 248.67 g/mol | sigmaaldrich.com |

| Appearance | White solid | wikipedia.org |

| Melting Point | 138-140 °C | chemicalbook.comsigmaaldrich.com |

Crystal Structure Data for this compound

| Parameter | Value | Reference |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | researchgate.net |

| a | 6.9930 (14) Å | nih.gov |

| b | 24.986 (5) Å | nih.gov |

| c | 7.5140 (15) Å | nih.gov |

| β | 115.79 (3)° | nih.gov |

| Volume | 1182.1 (4) ų | nih.gov |

| Z | 4 | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-chlorophenoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO3/c14-10-6-2-4-8-12(10)17-11-7-3-1-5-9(11)13(15)16/h1-8H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APMQHBOGXNKBHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 2 Chlorophenoxy Benzoic Acid

Optimized Reaction Conditions for Ullmann Condensation and Related Coupling Strategies

The Ullmann condensation is a classical and widely utilized method for the synthesis of diaryl ethers, involving the copper-catalyzed reaction between an aryl halide and a phenol (B47542). wikipedia.org The synthesis of 2-(2-chlorophenoxy)benzoic acid can be achieved via this method. researchgate.netnih.gov Traditional Ullmann reactions often required harsh conditions, such as high temperatures (frequently over 210°C) and stoichiometric amounts of copper, in high-boiling polar solvents like N-methylpyrrolidone (NMP) or nitrobenzene. wikipedia.org

Modern advancements have significantly optimized these conditions to enhance yield, reduce reaction times, and lower temperatures. The introduction of soluble copper catalysts supported by specific ligands has been a key development. For instance, the use of 2,2,6,6-tetramethylheptane-3,5-dione (B73088) (TMHD) as a ligand has been shown to greatly accelerate the reaction, allowing it to proceed at more moderate temperatures. nih.gov These improved conditions are applicable to a range of aryl halides and phenols. nih.gov

A typical modern Ullmann-type synthesis of a diaryl ether like this compound would involve the coupling of 2-chlorobenzoic acid with 2-chlorophenol. The reaction is facilitated by a copper salt catalyst, such as copper(I) chloride or copper(I) iodide, in the presence of a base and a ligand. wikipedia.orgnih.gov

Below is a table summarizing typical optimized reaction conditions for Ullmann and related coupling strategies for diaryl ether synthesis.

| Parameter | Condition | Rationale / Notes |

| Aryl Halide | Activated (electron-withdrawing groups) or unactivated aryl iodides, bromides, and chlorides. | Reactivity order is typically I > Br > Cl. Modern catalysts show improved reactivity for less reactive chlorides. wikipedia.orgresearchgate.net |

| Phenol | Substituted or unsubstituted phenols. | Electron-rich phenols are generally effective reactants. nih.gov |

| Catalyst | Copper(I) salts (e.g., CuI, CuCl). | Soluble copper catalysts are preferred over traditional copper powder for milder conditions. wikipedia.org |

| Ligand | 2,2,6,6-tetramethylheptane-3,5-dione (TMHD), Phenanthroline, N-aryl-N′-alkyl-substituted oxalamides. wikipedia.orgnih.govresearchgate.net | Ligands accelerate the reaction, improve solubility, and stabilize the copper catalyst, allowing for lower temperatures. nih.gov |

| Base | Cesium Carbonate (Cs₂CO₃), Potassium Carbonate (K₂CO₃), Potassium Hydroxide (KOH). | The base is required to deprotonate the phenol, forming the phenoxide nucleophile. wikipedia.orgnih.gov |

| Solvent | N-Methylpyrrolidone (NMP), Dimethylformamide (DMF), Dimethylacetamide (DMAc). | High-boiling, polar aprotic solvents are typically used to facilitate the reaction. wikipedia.orgnih.govnih.gov |

| Temperature | 120°C - 140°C (Modern/Ligand-accelerated) to >210°C (Traditional). | Ligand-based systems significantly lower the required reaction temperature. wikipedia.orgnih.govresearchgate.net |

Alternative and Modified Synthetic Approaches

Beyond the classical Ullmann condensation, several alternative and modified synthetic routes have been developed for the formation of the diaryl ether bond in compounds like this compound.

One significant alternative is the decarbonylative etherification of aromatic esters. This palladium or nickel-catalyzed reaction involves the cross-coupling of an aromatic ester with a phenol, providing the corresponding diaryl ether in excellent yields. researchgate.netacs.org This method offers a different strategic approach by using an ester functional group as a precursor instead of an aryl halide.

Another emerging strategy combines photoredox and nickel catalysis . This dual catalytic system enables the cross-coupling of a broad range of aryl halides and phenol derivatives under mild conditions, often at room temperature. researchgate.net This approach leverages visible light to drive the reaction, offering a more sustainable and energy-efficient alternative to thermally-driven methods. Symmetrical diaryl ethers have also been synthesized directly from aryl bromides using water in this system. researchgate.net

Modifications to existing processes include the use of microwave irradiation . For the synthesis of related benzoyl salicylate (B1505791) structures, microwave-assisted acylation has been shown to significantly reduce reaction times, in one instance completing the reaction in just 5 minutes. nih.gov This technique provides rapid and efficient heating, often leading to higher yields and cleaner reactions.

The synthesis of the precursor, 2-chlorobenzoic acid, also has multiple routes. It is commonly prepared via the oxidation of 2-chlorotoluene, with potassium permanganate (B83412) being a typical laboratory-scale oxidant. wikipedia.orgchemicalbook.com An alternative preparation involves the hydrolysis of α,α,α-trichloro-2-toluene. wikipedia.orgchemicalbook.com

Development of Novel Catalytic Systems for Ether Linkage Formation

The evolution of catalysts for diaryl ether synthesis has moved beyond simple copper salts to complex, highly efficient systems. These novel catalysts offer improved activity, broader substrate scope, and better functional group tolerance, particularly for challenging substrates like aryl chlorides.

Palladium and Nickel-Based Systems: Palladium complexes are highly effective for C-O cross-coupling. Systems combining palladium(II) acetate (B1210297) (Pd(OAc)₂) with specialized phosphine (B1218219) ligands, such as 2-phosphino-substituted N-arylpyrroles (cataCXium® P), have demonstrated unprecedented catalyst turnover numbers for coupling various aryl chlorides with phenols. researchgate.net Similarly, nickel catalysts, often in combination with diphosphine ligands or under photoredox conditions, have emerged as powerful tools for forming diaryl ethers, including through decarbonylative pathways. acs.orgresearchgate.net

Advanced Copper-Based Systems: While copper is the classic catalyst, modern research has focused on enhancing its activity through specific ligands and formulations. Ligands such as N-phenyl-2-pyridinecarboxamide derivatives and N-aryl-N′-alkyl-substituted oxalamides have been used with copper(I) sources to facilitate the coupling of aryl and heteroaryl halides with phenols under mild conditions. researchgate.net

Nano-Catalysts: A significant innovation is the development of heterogeneous nanocatalysts, which offer high activity and easy separation and recyclability. Examples include:

Carbon Nanofiber Supported Copper Nanoparticles (CuNP/CNF): These have been used for Ullmann-type C-O couplings of aryl iodides and bromides with phenols. nih.gov

Magnetically Separable Catalysts: Palladium nanocatalysts supported on magnetic cores (e.g., Fe₃O₄@SiO₂@PPh₂@Pd(0)) allow for efficient C-O coupling in water. nih.gov The catalyst can be easily recovered using an external magnet and reused multiple times with minimal loss of activity. nih.gov Copper nanoparticles immobilized on a magnetic reduced graphene oxide support (Cu NPs/RGO/Fe₃O₄) have also been designed for the O-arylation of phenols. nih.gov

Bimetallic Catalysts: Oxygen-bridged bimetallic nanocatalysts, such as CuMoO₄ and [Cu-O-Ba], have been developed for the Csp²-O cross-coupling of phenols with iodo-, bromo-, and even unactivated chloro-arenes in high yields. researchgate.net These catalysts are often air-stable and recyclable. researchgate.net

The table below highlights some of these novel catalytic systems.

| Catalyst System | Catalyst Components | Substrates | Key Advantages |

| Palladium-Phosphine | Pd(OAc)₂ + cataCXium® P (ligand) | Aryl chlorides, phenols | High turnover numbers, effective for chlorides. researchgate.net |

| Nickel-Diphosphine | Nickel catalyst + Diphosphine ligand | Aromatic esters, phenols | Enables decarbonylative etherification. acs.org |

| Photoredox/Nickel | Organic photocatalyst + NiBr₂(dtbpy) | Aryl halides, phenols | Mild reaction conditions (e.g., room temp). researchgate.net |

| Magnetic Pd Nano-catalyst | Fe₃O₄@SiO₂@PPh₂@Pd(0) | Aryl halides, phenols | Recyclable, can be used in water. nih.gov |

| Bimetallic Nano-catalyst | [Cu-O-Ba] | Haloarenes (I, Br, Cl), phenols | High efficiency for unactivated chlorides, air-stable. researchgate.net |

Purification and Isolation Techniques in Advanced Synthesis

The final stage of synthesizing this compound involves its purification and isolation from the reaction mixture. The choice of technique depends on the scale of the synthesis and the nature of the impurities.

Crystallization: Recrystallization is a primary method for purifying solid organic compounds. For this compound, a common laboratory procedure involves dissolving the crude product in a suitable solvent, such as ethanol (B145695), followed by slow evaporation to yield crystals. researchgate.netnih.gov For benzoic acids in general, recrystallization from hot water is a well-established technique; the compound is dissolved in a minimum amount of boiling water, the hot solution is filtered to remove insoluble impurities, and then cooled to allow the pure product to crystallize. google.comyoutube.com The resulting crystals are then separated by filtration and dried. youtube.com For related compounds like 2,4-dichloro-5-sulfamoylbenzoic acid, purification involves treatment with ethanol followed by recrystallization. google.com

Extraction: For crude benzoic acid produced from certain oxidation processes, a specialized liquid-liquid extraction method has been developed. This involves contacting the molten crude acid with liquid water at elevated temperatures (95°C to 117°C) under pressure. google.com This process creates two immiscible liquid phases, an aqueous phase and an organic phase, with impurities preferentially remaining in the organic phase. The purified benzoic acid is then crystallized by cooling the separated aqueous phase. google.com

Chromatography: For high-purity applications or for separating complex mixtures, chromatographic techniques are employed.

Column Chromatography: This is a standard laboratory technique used to separate the desired product from unreacted starting materials and byproducts. rsc.org The crude mixture is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel), and different components are eluted at different rates using a solvent system.

Thin-Layer Chromatography (TLC): While primarily an analytical tool for monitoring reaction progress, TLC is also used to identify the optimal solvent system for column chromatography. rsc.org

Solid-Phase Extraction (SPE): For rapid purification, solid-phase extraction cartridges, such as those with a C18 stationary phase, can be used. ird.fr The crude sample is loaded onto the cartridge, and impurities are washed away with a specific solvent before the desired product is eluted with a different solvent. This method was found to be effective in a comparative study for purifying chlorogenic acids. ird.fr

Comprehensive Structural Characterization and Conformational Analysis

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental in confirming the molecular identity of 2-(2-chlorophenoxy)benzoic acid. Nuclear Magnetic Resonance (NMR) spectroscopy helps in assigning the proton and carbon frameworks, Infrared (IR) spectroscopy identifies the key functional groups, and Mass Spectrometry (MS) confirms the molecular weight and provides insight into the molecule's fragmentation patterns.

Proton NMR (¹H NMR): The spectrum is expected to show a complex multiplet pattern in the aromatic region (approximately 6.8-8.2 ppm) corresponding to the eight protons distributed across the two substituted benzene (B151609) rings. The carboxylic acid proton (-COOH) would appear as a broad singlet significantly downfield, likely above 10 ppm, due to its acidic nature and hydrogen bonding.

Carbon-13 NMR (¹³C NMR): The spectrum should display 13 distinct signals for the 13 carbon atoms, as they are all chemically non-equivalent. The carbonyl carbon of the carboxylic acid is expected to have the largest chemical shift, typically in the range of 165-175 ppm. rsc.org The other twelve carbons, belonging to the two aromatic rings, would appear in the approximate range of 115-160 ppm. The carbon atoms directly bonded to the chlorine and oxygen atoms would show characteristic shifts influenced by the electronegativity of these substituents. For instance, in 2-chlorobenzoic acid, the carboxyl carbon appears at 171.09 ppm, and the aromatic carbons range from 126.75 to 134.83 ppm. rsc.orgchemicalbook.com

Expected ¹³C NMR Chemical Shifts

| Carbon Type | Expected Chemical Shift (ppm) |

|---|---|

| Carboxylic Acid (C=O) | ~ 165 - 175 |

| Aromatic (C-O, C-Cl) | ~ 145 - 160 |

| Aromatic (C-H, C-C) | ~ 115 - 140 |

The IR spectrum of this compound is characterized by absorption bands that confirm the presence of its key functional groups. Based on data for related compounds like benzoic and chlorobenzoic acids, the following characteristic peaks are expected. chemicalbook.comdocbrown.info

A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid group, with the broadening caused by strong intermolecular hydrogen bonding. docbrown.info The C=O stretching vibration of the carbonyl group in the carboxylic acid typically gives rise to a strong, sharp peak between 1680 and 1710 cm⁻¹. docbrown.info Stretching vibrations for the C-O ether linkage and the C-O single bond of the carboxylic acid are expected in the 1210-1320 cm⁻¹ region. Aromatic C=C ring stretching vibrations usually appear in the 1450-1600 cm⁻¹ range. The C-Cl stretch would likely be observed in the fingerprint region, typically below 800 cm⁻¹.

Expected IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |

| Carbonyl | C=O stretch | 1680 - 1710 (strong) |

| Ether & Carboxylic Acid | C-O stretch | 1210 - 1320 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

| Aryl Halide | C-Cl stretch | < 800 |

Mass spectrometry confirms the molecular weight of this compound and provides clues about its structure through analysis of its fragmentation.

The molecular weight has been confirmed by X-ray crystallography to be 248.65 g/mol . researchgate.net In a mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) of approximately 248, taking into account the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl), which would result in a characteristic [M+2]⁺ peak with about one-third the intensity of the [M]⁺ peak.

Common fragmentation patterns for benzoic acids include the loss of a hydroxyl radical (-OH, 17 mass units) to form an acylium ion [M-OH]⁺, or the loss of the entire carboxyl group (-COOH, 45 mass units) to yield [M-COOH]⁺. docbrown.infolibretexts.org For this compound, this would lead to expected fragments at m/z 231 and m/z 203, respectively. Cleavage of the ether bond is another likely fragmentation pathway.

Expected Mass Spectrometry Fragments

| m/z Value | Identity |

|---|---|

| 248/250 | [C₁₃H₉ClO₃]⁺ (Molecular Ion, [M]⁺) |

| 231/233 | [M - OH]⁺ |

| 203/205 | [M - COOH]⁺ |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction provides definitive information about the solid-state structure of this compound, revealing its conformational details and the intricate network of intermolecular forces that stabilize the crystal lattice. researchgate.netnih.govresearchgate.net

The compound crystallizes in the monoclinic space group P2₁/c. researchgate.net

Crystal Data for this compound

| Parameter | Value |

|---|---|

| Formula | C₁₃H₉ClO₃ |

| Molecular Weight | 248.65 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 6.9930 (14) Å |

| b | 24.986 (5) Å |

| c | 7.5140 (15) Å |

| β | 115.79 (3)° |

| V | 1182.1 (4) ų |

| Z | 4 |

Data obtained at T = 293 K. researchgate.net

The crystal structure of this compound is stabilized by a combination of strong hydrogen bonds and weaker C—H···π interactions. researchgate.netnih.govresearchgate.net The most prominent feature is the formation of centrosymmetric dimers through classic O—H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. researchgate.netresearchgate.net

Hydrogen Bond Geometry

| Interaction (D—H···A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| O—H···O | 0.82 | 1.81 | 2.621 (3) | 172 |

| C—H···Cg | 0.93 | 2.74 | 3.582 (4) | 151 |

Cg denotes the centroid of a benzene ring. researchgate.netresearchgate.net

In the solid state, the molecule adopts a specific conformation characterized by a significant twist between the two aromatic rings. The dihedral angle between the plane of the benzoic acid ring and the plane of the 2-chlorophenoxy ring is 77.8 (1)°. researchgate.netnih.govresearchgate.net This non-planar arrangement minimizes steric hindrance between the two rings. The ether oxygen atom lies within the planes of the bonded benzene rings. researchgate.net

Analysis of Hydrogen Bond Networks and Three-Dimensional Supramolecular Assemblies

These dimers are further interconnected through weaker C—H⋯π interactions, creating a robust three-dimensional supramolecular network. nih.govresearchgate.netresearchgate.net This extended network of non-covalent interactions plays a crucial role in the stabilization of the crystal structure. nih.govresearchgate.netresearchgate.net The crystal structure of this compound has been determined by single-crystal X-ray diffraction. researchgate.net The compound crystallizes in the monoclinic space group P21/c. researchgate.net

Detailed information on the hydrogen bond geometry is presented in the table below.

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| O2—H2B···O3 | 0.82 | 1.81 | 2.621 (3) | 172 |

| C11—H11A···Cg1 | 0.93 | 2.74 | 3.582 (4) | 151 |

| Table 1: Hydrogen-bond geometry for this compound. researchgate.net Cg1 is the centroid of the C1–C6 ring. |

Computational Chemistry and Molecular Modeling

Computational methods provide powerful tools to investigate the properties of this compound at the molecular level, offering insights that complement experimental findings.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a widely used computational technique for investigating the electronic structure and chemical properties of molecules. uomphysics.net For compounds like this compound, DFT calculations can provide valuable information about optimized geometry, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential. uomphysics.net These calculations are based on the electron density distribution of the molecule. uomphysics.net

While specific DFT studies exclusively on this compound are not extensively detailed in the provided search results, the principles of DFT are broadly applicable. For analogous compounds, DFT has been used to compare calculated bond lengths, bond angles, and torsion angles with experimental data. uomphysics.net Such studies help in understanding the electronic transitions and chemical reactivity of the molecule. uomphysics.net

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. nih.gov These simulations can characterize the conformational landscape of flexible molecules like this compound by exploring the different spatial arrangements the molecule can adopt. nih.govscispace.com The rotatable bonds within the molecule, particularly the ether linkage and the bond connecting the carboxylic acid group to the phenyl ring, allow for a range of conformations.

MD simulations can reveal the most populated or lowest energy conformations in different environments, such as in solution. scispace.com For drug-like molecules, it has been observed that the bioactive conformation is often not the most stable one in solution, but it is typically energetically accessible. scispace.com Understanding the conformational flexibility is crucial as it can influence the molecule's ability to interact with biological targets. rsc.org

Quantum Chemical Calculations of Molecular Descriptors

Quantum chemical calculations are employed to determine various molecular descriptors that quantify different aspects of a molecule's structure and electronic properties. uomphysics.net These descriptors are essential for understanding and predicting the behavior of the compound.

For this compound, some key molecular descriptors can be calculated, though specific pre-computed values were not all available in the search results.

| Property | Value |

| Molecular Formula | C13H9ClO3 |

| Molecular Weight | 248.65 g/mol |

| XLogP3-AA | 2.9 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 3 |

| Exact Mass | 263.0349209 Da |

| Topological Polar Surface Area | 72.8 Ų |

| Table 2: Computed molecular properties and descriptors for 5-Amino-2-(2-chlorophenoxy)benzoic acid, a related compound. nih.gov Data for the title compound was not fully available. |

These descriptors provide a quantitative basis for structure-activity relationship studies and for predicting the compound's behavior in various chemical and biological systems.

Chemical Transformations and Derivatization Strategies

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a cornerstone of the reactivity of 2-(2-chlorophenoxy)benzoic acid, serving as a versatile handle for the synthesis of a wide array of derivatives. This functional group readily undergoes typical reactions of carboxylic acids, including deprotonation, esterification, and amidation, providing a gateway to compounds with modified physical, chemical, and biological properties. The reactivity of this moiety is fundamental to the derivatization strategies discussed in the subsequent sections.

Transformations of the Chlorophenoxy Group

The chlorophenoxy group, characterized by a diaryl ether linkage and a chlorine substituent, presents another avenue for chemical modification, albeit one that often requires more forcing conditions.

Ether Cleavage: The ether bond in diaryl ethers is known for its general stability. wikipedia.org Cleavage of this bond typically requires harsh conditions, such as treatment with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) at elevated temperatures. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. In the case of this compound, cleavage would be expected to yield 2-hydroxybenzoic acid and 1-chloro-2-iodobenzene (B47295) or 1-bromo-2-chlorobenzene, depending on the acid used. This is because nucleophilic attack is more favorable at the less sterically hindered and electronically unactivated carbon of the chlorophenyl ring. libretexts.org

Substitution of the Chlorine Atom: The chlorine atom on the phenoxy ring is generally unreactive towards nucleophilic aromatic substitution under standard conditions. However, in specialized cases, such as the Ullmann condensation used for the synthesis of the parent compound, copper catalysis can facilitate the displacement of aryl halides with nucleophiles. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The two aromatic rings of this compound possess different susceptibility to electrophilic and nucleophilic attack, governed by the electronic nature of their substituents.

Electrophilic Aromatic Substitution: The benzoic acid ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the carboxylic acid group, which directs incoming electrophiles to the meta position. doubtnut.com The phenoxy ring is activated by the ether oxygen (an ortho-, para-director) but deactivated by the chlorine atom (also an ortho-, para-director). The interplay of these effects would likely lead to complex product mixtures in electrophilic substitution reactions.

Nucleophilic Aromatic Substitution: Aromatic rings are generally electron-rich and thus not susceptible to nucleophilic attack. However, the presence of strong electron-withdrawing groups can render the ring sufficiently electron-poor to undergo nucleophilic aromatic substitution (SNAAr). libretexts.org In this compound, the individual deactivating groups are not typically strong enough to promote SNAAr reactions under mild conditions.

Synthesis of Functionally Modified Derivatives

The functional groups of this compound provide convenient starting points for the synthesis of a variety of derivatives with potentially interesting properties.

Hydrazide and Oxadiazole Derivatives

Hydrazide and oxadiazole derivatives of this compound have been synthesized and investigated. The synthetic pathway commences with the esterification of the parent acid, followed by reaction with hydrazine (B178648) to form the key hydrazide intermediate. This hydrazide can then be cyclized to form the corresponding 1,3,4-oxadiazole (B1194373).

A notable synthesis involves the conversion of this compound to its methyl ester, followed by treatment with hydrazine hydrate (B1144303) to yield this compound hydrazide. This hydrazide is a crucial precursor for the synthesis of various 1,3,4-oxadiazole derivatives. For instance, refluxing the hydrazide in formic acid followed by heating with phosphorus pentoxide in xylene affords 2-[2-(2-chlorophenoxy)phenyl]-1,3,4-oxadiazole. wikipedia.org

| Step | Reagents and Conditions | Product | Yield (%) |

| 1 | Methanol (B129727), concentrated Sulfuric Acid | Methyl 2-(2-chlorophenoxy)benzoate | - |

| 2 | Hydrazine hydrate | This compound hydrazide | - |

| 3 | i. Formic acid, reflux; ii. P₂O₅, xylene, heat | 2-[2-(2-Chlorophenoxy)phenyl]-1,3,4-oxadiazole | Good |

Table 1: Synthesis of 2-[2-(2-Chlorophenoxy)phenyl]-1,3,4-oxadiazole. wikipedia.org

Esterification and Amidation Products

The carboxylic acid moiety is readily converted into esters and amides, which are valuable for modifying the compound's solubility and for further functionalization.

Esterification: The esterification of this compound can be achieved by reacting it with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. For example, the reaction with methanol yields methyl 2-(2-chlorophenoxy)benzoate. wikipedia.org The general reaction for esterification of benzoic acid derivatives can be catalyzed by various systems, including solid acid catalysts.

Amidation: Amidation of this compound can be accomplished by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an amine. Alternatively, direct amidation can be achieved using coupling agents. These reactions provide access to a wide range of N-substituted amides.

Halogenation and Nitration Studies

The introduction of further halogen or nitro groups onto the aromatic rings can significantly influence the electronic properties and reactivity of the molecule.

Halogenation: Direct halogenation of this compound would be expected to be complex due to the presence of two aromatic rings with competing directing effects. The conditions of the reaction (catalyst, solvent, temperature) would play a crucial role in determining the regioselectivity of the substitution.

Nitration: The nitration of chlorinated benzoic acids has been studied. For instance, the nitration of o-chlorobenzoic acid with a mixture of nitric acid and sulfuric acid yields a mixture of 2-chloro-5-nitrobenzoic acid and 2-chloro-3-nitrobenzoic acid. researchgate.net The nitration of 2,5-dichlorobenzoic acid with mixed acid also proceeds to give the corresponding nitro derivative. masterorganicchemistry.com Based on these findings, the nitration of this compound would likely result in the substitution on the benzoic acid ring, meta to the carboxylic acid group.

| Starting Material | Nitrating Agent | Products |

| o-Chlorobenzoic acid | Nitric acid, Sulfuric acid | 2-chloro-5-nitrobenzoic acid, 2-chloro-3-nitrobenzoic acid |

| 2,5-Dichlorobenzoic acid | Nitric acid, Sulfuric acid | 2,5-dichloro-3-nitrobenzoic acid |

Table 2: Nitration of Chlorinated Benzoic Acids. researchgate.netmasterorganicchemistry.com

Research Applications and Utility As a Chemical Intermediate

Advanced Organic Synthesis and Building Block Utility

2-(2-chlorophenoxy)benzoic acid serves as a fundamental building block in advanced organic synthesis. researchgate.net Chemical intermediates are compounds that are the product of one reaction and the starting material for the next; the structural features of this compound make it an ideal precursor for multi-step syntheses. researchgate.netontosight.ai The carboxylic acid group can be readily converted into other functional groups like esters, amides, or acyl halides, while the aromatic rings can undergo further substitution reactions. epa.gov This reactivity allows chemists to use it as a foundational piece to construct larger, more complex molecular architectures for use in medicinal chemistry and materials science. epa.govresearchgate.net The crystal structure of the compound reveals that the molecules form dimers through hydrogen bonds, a feature that can influence its reactivity and stabilization in synthetic processes. researchgate.netnih.gov

Precursor in Pharmaceutical Research and Development

The compound's scaffold is particularly valuable in the search for new therapeutic agents. Benzoic acid derivatives, in general, are widely used in the development of new drugs. chemicalbook.com

Researchers have successfully utilized this compound as a starting material for the synthesis of novel compounds designed to act on benzodiazepine (B76468) receptors. Current time information in Bangalore, IN. These receptors are the primary target for the benzodiazepine class of drugs, which have sedative, anticonvulsant, and anxiolytic effects.

In one multi-step synthesis, this compound was converted into a key intermediate, this compound hydrazide. Current time information in Bangalore, IN. This intermediate was then used to construct a series of new 1,3,4-oxadiazole (B1194373) derivatives. Pharmacological testing of these new molecules revealed that they possess anticonvulsant activity, confirming their interaction with benzodiazepine receptors. Current time information in Bangalore, IN. The synthesis pathway demonstrates the direct utility of this compound as a scaffold for creating potential new central nervous system agents. Current time information in Bangalore, IN.wikipedia.org

Table 1: Synthesis Pathway of Benzodiazepine Receptor Agonist Candidates This table outlines the synthetic transformation starting from this compound to produce various heterocyclic compounds evaluated for benzodiazepine receptor activity. Current time information in Bangalore, IN.

| Starting Material / Intermediate | Reagents and Conditions | Product |

| This compound | Methanol (B129727), Sulfuric Acid | Methyl 2-(2-chlorophenoxy)benzoate |

| Methyl 2-(2-chlorophenoxy)benzoate | Hydrazine (B178648) Hydrate (B1144303) | 2-(2-Chlorophenoxy) benzoic acid hydrazide |

| 2-(2-Chlorophenoxy) benzoic acid hydrazide | Formic Acid, then P₂O₅ in Xylene | 2-[2-(2-Chlorphenoxy)phenyl]-1,3,4-oxadiazole |

The this compound framework is a promising scaffold for developing modulators of ion channels, which are critical targets in drug discovery. While direct research on the parent compound is limited, a closely related derivative, 4-chloro-2-(2-chlorophenoxy)acetamido)benzoic acid (CBA) , has been identified as an inhibitor of TMEM206. nih.govsigmaaldrich.com TMEM206 is a proton-activated chloride channel involved in cellular processes like acid-induced cell death. sigmaaldrich.comnbinno.com

A 2024 study demonstrated that CBA is a small molecule inhibitor of TMEM206-mediated currents at low pH, with a half-maximal inhibitory concentration (IC₅₀) of 9.55 µM. nih.govsigmaaldrich.comnih.gov Although its inhibitory effect is reduced at a pH of 6.0, CBA is considered a potent tool for functional studies of the channel at lower pH levels and serves as a promising scaffold for the development of more specific and effective TMEM206 inhibitors in the future. sigmaaldrich.comnbinno.com

Table 2: Inhibitory Activity of a Related Derivative on the TMEM206 Ion Channel This table summarizes the findings regarding the inhibition of the TMEM206 ion channel by 4-chloro-2-(2-chlorophenoxy)acetamido)benzoic acid (CBA). sigmaaldrich.comnih.gov

| Compound | Target | Activity | IC₅₀ Value | Significance |

| 4-chloro-2-(2-chlorophenoxy)acetamido)benzoic acid (CBA) | TMEM206 | Inhibition | 9.55 µM | Serves as a scaffold for future TMEM206 inhibitors. nih.govsigmaaldrich.com |

The utility of the this compound scaffold extends beyond a single target. The same derivative, CBA, which inhibits TMEM206, was also found to be a potent and specific inhibitor of the TRPM4 ion channel. sigmaaldrich.com TRPM4 (Transient Receptor Potential Melastatin 4) is involved in various physiological processes, and its dysfunction has been implicated in several diseases. sigmaaldrich.com

Notably, the specificity of CBA for TRPM4 is high; it does not significantly affect other TRP channel family members or 17 other ion channel targets that are often affected by less specific inhibitor compounds. sigmaaldrich.com This high specificity makes derivatives of the this compound structure valuable tools for pharmacological research and highlights their potential in creating targeted therapies for a diverse range of medical conditions. chemicalbook.comsigmaaldrich.com

Application in Agrochemical Synthesis (e.g., as intermediate for phenoxyacid herbicides)

The core structure of this compound is highly relevant to the agrochemical industry, specifically in the production of phenoxyacid herbicides. This class of herbicides, which includes major products like 2,4-D and MCPA, has been a cornerstone of weed control since the 1940s. nih.gov The general synthesis for these herbicides involves the condensation reaction of a substituted chlorophenol with a chloroalkanoic acid under alkaline conditions. wikipedia.org

As a pre-formed phenoxyalkanoic acid, this compound is a key structural type within this class. While it may not be a direct precursor for the most common phenoxy herbicides, its structural isomer, 4-(2-chlorophenoxy)benzoic acid, is noted for its use in agricultural applications as a herbicide. Furthermore, a related compound, 2-chlorophenoxyacetic acid, is known to be an impurity found in commercial preparations of the herbicide MCPA. epa.gov This demonstrates that the 2-(2-chlorophenoxy) moiety is a crucial component for conferring herbicidal activity, positioning this compound as an important intermediate and structural analogue in the design and synthesis of new agrochemicals.

Emerging Roles in Polymer and Materials Science

While the functional groups within this compound—namely the carboxylic acid and the aromatic ether—are staples in polymer chemistry, its specific application in this field is not yet widely documented in scientific literature. The carboxylic acid can, in principle, be used to form polyesters or polyamides, and the diphenyl ether structure can impart thermal stability and rigidity to a polymer backbone. ontosight.aiontosight.ai A related isomer, 4-(2-chlorophenoxy)benzoic acid, is noted by one supplier to be employed in the production of specialty polymers. However, dedicated research on the use of this compound as a monomer or modifying agent for advanced materials remains an emerging area.

Environmental Behavior and Degradation Pathways

Microbial Degradation Mechanisms and Kinetics

Microorganisms play a significant role in the breakdown of 2-(2-chlorophenoxy)benzoic acid in the environment. Both aerobic and anaerobic bacteria have been shown to metabolize this compound through various catabolic pathways.

Under aerobic conditions, the biodegradation of chlorinated benzoic acids, including this compound, often proceeds through a dioxygenase-initiated pathway. The initial step involves the enzymatic cleavage of the bond between the first and second positions of the benzene (B151609) ring. researchgate.net In the case of 2-chlorobenzoic acid (2-CBA), this reaction leads to the formation of catechol. researchgate.net This is followed by either an ortho- or meta-cleavage of the aromatic ring. researchgate.netnih.gov

The ortho-cleavage pathway involves the degradation of catechol or chlorocatechol by catechol-1,2-dioxygenase or chlorocatechol-1,2-dioxygenase. researchgate.net This pathway can lead to the formation of intermediates such as chloro-cis,cis-muconate and maleylacetate. researchgate.net Some bacterial strains utilize a modified ortho-cleavage pathway where chloro-cis,cis-muconate is converted to protoanemonine, which is a dead-end product. researchgate.net

In some instances, the degradation process can result in the formation of 2,3-dihydroxybenzoic acid, which is considered a dead-end product. researchgate.net The degradation of related compounds like 2,4-dichlorobenzoic acid and 2,5-dichlorobenzoic acid proceeds via the formation of 4-chlorocatechol. researchgate.net

Research on the aerobic degradation of similar compounds, such as 2-chlorophenol, has shown that it can occur via a chlorocatechol pathway. nih.govnih.gov The degradation of fluorotelomer sulfonamides, another class of halogenated organic compounds, under aerobic conditions has been shown to produce various fluorinated carboxylic acids. nih.gov

Table 1: Aerobic Biodegradation of Chlorinated Aromatic Compounds

| Parent Compound | Key Intermediate(s) | Cleavage Pathway | Reference(s) |

|---|---|---|---|

| 2-Chlorobenzoic Acid | Catechol, Chloro-cis,cis-muconate, Maleylacetate | ortho-cleavage | researchgate.net |

| 2,4-Dichlorobenzoic Acid | 4-Chlorocatechol | ortho-cleavage | researchgate.net |

| 2,5-Dichlorobenzoic Acid | 4-Chlorocatechol | ortho-cleavage | researchgate.net |

| 2-Chlorophenol | Chlorocatechol | Modified ortho-cleavage | nih.govnih.gov |

Under anaerobic conditions, the degradation of chlorobenzoic acids follows a different route. The general pathway involves the conversion of the chlorobenzoic acid molecule to benzoic acid as an intermediate, which is then further degraded to methane, carbon dioxide, and water. researchgate.net This process can be carried out by both pure microbial cultures and anaerobic consortia. researchgate.net

For instance, the anaerobic decomposition of benzoic acid in a methanogenic consortium has been shown to proceed through the formation of cyclohexane (B81311) carboxylic acid and 1-cyclohexene-1-carboxylic acid before the aromatic ring is broken down. nih.gov Subsequent intermediates identified include several volatile fatty acids such as heptanoic, valeric, butyric, propanoic, and acetic acids. nih.gov

In denitrifying bacteria, the anaerobic degradation of 2-aminobenzoic acid involves its conversion to 2-aminobenzoyl-CoA, which is then reductively deaminated to benzoyl-CoA. nih.gov This benzoyl-CoA is further reduced to alicyclic compounds like cyclohex-1-enecarboxyl-CoA. nih.gov The enzymes involved in these initial steps are induced by the substrate only under anaerobic conditions. nih.gov

The integration of anaerobic and aerobic processes has been explored for the degradation of compounds like 2,4,6-trichlorophenol, where anaerobic degradation can lead to less chlorinated intermediates that are then more readily broken down aerobically. nih.gov

Several bacterial strains and consortia have been identified for their ability to degrade chlorinated aromatic compounds.

Pseudomonas species: Various Pseudomonas strains are known to degrade benzoic acid and its chlorinated derivatives. nih.govnih.gov For example, Pseudomonas sp. strain B13 is a key member of a mixed culture capable of degrading chlorophenols. nih.gov Pseudomonas pickettii strain LD1 has been shown to aerobically degrade 2-chlorophenol, 3-chlorophenol, and 4-chlorophenol. nih.gov Pseudomonas putida GJ31 utilizes a meta-cleavage pathway for chlorobenzene (B131634) degradation. nih.gov

Alcaligenes species: Alcaligenes sp. strain A7-2, a hybrid strain, has been found to be more competitive than Pseudomonas sp. strain B13 in degrading chlorophenols. nih.gov

Burkholderia cepacia 2CBS: This strain degrades 2-chlorobenzoic acid primarily through a 1,2-dioxygenase reaction. researchgate.net

Rhodopseudomonas palustris: Isolate DCP3, identified as a strain of Rhodopseudomonas palustris, can anaerobically degrade 3-chlorobenzoate (B1228886) and other chlorobenzoates in the light. nih.gov

Alcanivorax sp. HA03: This haloalkaliphilic bacterium isolated from a soda lake can degrade chlorobenzene. nih.gov

Microbial Consortia: Mixed microbial communities are often more effective in complete degradation. A defined mixed culture containing Pseudomonas sp. strain B13 has been shown to completely degrade synthetic sewage containing chlorophenols. nih.gov Anaerobic granular sludge, when co-immobilized with aerobic bacteria, can effectively degrade 2,4,6-trichlorophenol. nih.gov

The microbial degradation of halogenated aromatic compounds is driven by specific enzymes encoded by catabolic genes.

Dioxygenases: 2-halobenzoate-1,2-dioxygenase (EC 1.14.12.13) is a key enzyme in the aerobic degradation of 2-chlorobenzoic acid, catalyzing the initial dioxygenation reaction. researchgate.net This enzyme can exhibit both 1,2-dioxygenase and 2,3-dioxygenase activities. researchgate.net Catechol 1,2-dioxygenase and chlorocatechol 1,2-dioxygenase are involved in the ortho-cleavage of the aromatic ring. researchgate.netnih.gov Chlorocatechol 2,3-dioxygenase is involved in the meta-cleavage pathway. nih.gov

Other Enzymes: In anaerobic pathways, enzymes such as 2-aminobenzoate-CoA ligase and 2-aminobenzoyl-CoA reductase are crucial for the initial steps of degradation. nih.gov Peroxidases, like soybean peroxidase, can catalyze the biodegradation of chlorophenols in the presence of hydrogen peroxide. mdpi.com

Gene Clusters: The genes responsible for the degradation of these compounds are often organized in clusters. For example, the cbe and tfd gene clusters are involved in the metabolism of 3-chlorobenzoic acid via the chlorocatechol ortho-cleavage pathway. researchgate.net In Alcanivorax sp. HA03, a complete chlorobenzene dioxygenase gene cluster (CBA1A2A3A4) and a gene for chlorocatechol 1,2-dioxygenase (CC12DOs) have been identified. nih.gov The cbzE gene, encoding chlorocatechol 2,3-dioxygenase, is found in several Pseudomonas strains that degrade chlorobenzene via a meta-cleavage pathway. nih.gov

Table 2: Key Enzymes and Genes in Chlorophenoxybenzoate Catabolism

| Enzyme/Gene | Function | Organism(s) | Reference(s) |

|---|---|---|---|

| 2-Halobenzoate-1,2-dioxygenase | Initial dioxygenation of 2-halobenzoates | Burkholderia cepacia 2CBS | researchgate.net |

| Catechol 1,2-Dioxygenase | ortho-cleavage of catechol | Pseudomonas sp. | nih.gov |

| Chlorocatechol 1,2-Dioxygenase | ortho-cleavage of chlorocatechol | Alcanivorax sp. HA03 | nih.gov |

| Chlorocatechol 2,3-Dioxygenase (CbzE) | meta-cleavage of 3-chlorocatechol | Pseudomonas putida GJ31, Pseudomonas fluorescens SK1 | nih.gov |

| cbe and tfd gene clusters | Chlorocatechol ortho-cleavage pathway | Bacterial isolates 19CS4-2 and 19CS9-1 | researchgate.net |

| CBA1A2A3A4 gene cluster | Chlorobenzene dioxygenase | Alcanivorax sp. HA03 | nih.gov |

Abiotic Degradation Processes

In addition to microbial breakdown, this compound can be degraded by abiotic processes, primarily photodegradation.

Photodegradation, or photolysis, is the breakdown of compounds by light. In aqueous environments, the photolysis of benzoic acid derivatives can occur, leading to their mineralization. researchgate.netnih.gov For 2-chlorobenzoic acid, irradiation can lead to the disappearance of its characteristic UV absorption bands. researchgate.net The photodegradation of 2-chloropyridine, a related compound, in aqueous solution has been shown to produce several intermediate products. nih.gov

The efficiency of photodegradation can be enhanced by the presence of photocatalysts like titanium dioxide (TiO2) or layered double hydroxides (LDHs). researchgate.netresearchgate.net For example, the photoassisted dehalogenation and mineralization of chloro/fluoro-benzoic acid derivatives can occur at the TiO2/H2O interface under UV light. researchgate.net Mg-Zn-Al layered double hydroxides have been shown to be effective in the photocatalytic degradation of 2,4-dichlorophenoxyacetic acid. researchgate.net

The aqueous photochemistry of small 2-oxocarboxylic acids, which can be products of atmospheric oxidation, is a complex process that can be influenced by radical scavengers. core.ac.uk

Hydrolytic Stability in Environmental Matrices

The hydrolytic stability of a chemical compound is a critical factor in determining its persistence and fate in the environment. It refers to the compound's resistance to breaking down in the presence of water. For this compound, its structure, containing a stable ether linkage and a carboxylic acid group, suggests a notable resistance to hydrolysis under typical environmental pH and temperature conditions. viu.ca

It is important to note that while direct chemical hydrolysis may be slow, other degradation pathways, such as photodegradation or microbial degradation, can play a more significant role in the breakdown of such compounds in the environment. nih.gov

Environmental Transport, Mobility, and Distribution

The movement and distribution of this compound in the environment are governed by a combination of its chemical properties and the characteristics of the environmental compartments it enters, such as soil and water. nih.govresearchgate.net Key processes influencing its transport include adsorption to soil and sediment particles and leaching through the soil profile into groundwater. isws.org.inscielo.br

Adsorption and Desorption Characteristics in Soil and Sediment

The extent to which this compound binds to soil and sediment particles, a process known as adsorption, significantly impacts its mobility. As a carboxylic acid, its adsorption is strongly influenced by the pH of the surrounding medium. mdpi.comcornell.edu In most environmental soils with a pH between 5 and 8, the carboxylic acid group will be deprotonated, resulting in an anionic form of the molecule. mdpi.com This negative charge generally leads to weaker adsorption to negatively charged soil colloids, such as clay and organic matter, due to electrostatic repulsion. cornell.eduiastate.edu

However, at lower pH values, the carboxylic acid group becomes protonated, and the molecule is more likely to be in its neutral form, which can be more readily adsorbed by soil organic matter. nih.gov The presence of the chlorophenoxy group can also contribute to adsorption through hydrophobic interactions with soil organic matter. mdpi.com

The adsorption of phenoxy herbicides, a class of compounds structurally related to this compound, is well-documented. For example, studies on (4-chloro-2-methylphenoxy)acetic acid (MCPA) have shown that its sorption is positively correlated with soil organic carbon content and negatively with soil pH. nih.govsigmaaldrich.com The removal of organic matter from soil has been shown to significantly decrease the sorption of MCPA. nih.gov

Desorption, the release of the adsorbed chemical back into the soil solution, is also a critical process. For many herbicides, desorption can exhibit hysteresis, meaning that the compound is more strongly retained than predicted by the adsorption isotherm. nih.gov A portion of the chemical may become strongly bound to soil particles and is not easily released. nih.gov

The adsorption and desorption behavior of organic compounds in soil is often described by the Freundlich isotherm, an empirical model that relates the concentration of the chemical in the soil to its concentration in the solution at equilibrium. wikipedia.orgmdpi.com While specific Freundlich parameters for this compound are not available, the table below provides data for the related phenoxy herbicide MCPA to illustrate the range of values observed in different soil types.

Table 1: Freundlich Adsorption Coefficients for MCPA in Various Soil Horizons

| Soil Horizon | Organic Carbon (%) | pH | Freundlich Coefficient (K_f) [mg^(1-1/n) L^(1/n) kg⁻¹] |

|---|---|---|---|

| A | 1.5 | 6.5 | 1.03 |

| B | 0.8 | 6.8 | 0.58 |

| C | 0.3 | 7.2 | 0.37 |

Data sourced from a study on MCPA sorption in representative soils. nih.govsigmaaldrich.com

Leaching Potential in Terrestrial Environments

The potential for this compound to leach through the soil profile and potentially contaminate groundwater is a significant environmental consideration. mdpi.com Leaching is influenced by the compound's water solubility, its adsorption characteristics, and the properties of the soil, such as texture and water content. unl.edu

Given that this compound is expected to be in its anionic form in most soils, its potential for leaching is considered to be relatively high due to weaker adsorption. mdpi.comnih.gov Herbicides with high water solubility and low adsorption coefficients are generally more mobile in soil. mdpi.com For instance, phenoxy acids are known to be relatively mobile in soils, which increases the risk of them reaching surface and groundwaters. nih.govmdpi.com

Studies on other herbicides have shown that additives in commercial formulations can influence their leaching behavior, sometimes increasing their mobility compared to the pure analytical standard. mdpi.com The vertical transport of herbicides is essential for their efficacy in controlling weeds but also poses a risk of environmental contamination if excessive. scielo.brmdpi.com The amount and intensity of rainfall are also critical factors, with slow, gentle rains effectively moving herbicides into the soil, while intense rainfall can lead to runoff and reduced leaching. unl.edu

While specific leaching studies for this compound were not found, the general principles governing the movement of acidic herbicides suggest that it would have a moderate to high leaching potential, particularly in soils with low organic matter content and a neutral to alkaline pH. isws.org.in

Advanced Analytical Methodologies for 2 2 Chlorophenoxy Benzoic Acid

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Assessment

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the quantitative analysis and purity assessment of 2-(2-chlorophenoxy)benzoic acid. Its robustness, precision, and versatility make it suitable for routine quality control and research. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for this purpose, utilizing a nonpolar stationary phase and a polar mobile phase to achieve separation.

The development of a reliable HPLC method for this compound involves the systematic optimization of several key chromatographic parameters to achieve optimal separation, peak shape, and analysis time.

Stationary Phase Selection: C18 (octadecylsilyl) columns are frequently the columns of choice due to their hydrophobicity, which provides good retention for aromatic carboxylic acids like this compound. The specific choice of a C18 column can depend on factors such as particle size (typically 3-5 µm for high efficiency), column length, and internal diameter. pensoft.net

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous component (often with a buffer or acid modifier) and an organic solvent.

Organic Modifier: Acetonitrile and methanol (B129727) are the most common organic solvents used. The ratio of organic solvent to the aqueous phase is a critical parameter that is adjusted to control the retention time of the analyte. An increase in the organic modifier concentration generally leads to a decrease in retention time.

Aqueous Phase and pH Control: The pH of the mobile phase is crucial for the analysis of acidic compounds. To ensure the analyte is in a single, non-ionized form for better retention and peak shape on a reversed-phase column, the pH of the mobile phase is typically maintained below the pKa of the carboxylic acid group. This is often achieved by adding acids like formic acid, acetic acid, or phosphoric acid to the aqueous component. pensoft.net

Flow Rate: The flow rate of the mobile phase affects both the analysis time and the efficiency of the separation. A typical flow rate for analytical HPLC is around 1.0 mL/min. pensoft.net

Column Temperature: Maintaining a constant and often slightly elevated column temperature (e.g., 30 °C) can improve peak shape, reduce viscosity of the mobile phase, and enhance reproducibility. pensoft.net

The optimization process often employs a systematic approach, such as one-factor-at-a-time or design of experiments (DoE), to find the ideal combination of these parameters that yields the best resolution, symmetry, and efficiency for the peak of this compound and any potential impurities.

Table 1: Example of Optimized HPLC Chromatographic Parameters

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 225 nm |

This table presents a hypothetical set of optimized parameters based on typical values for similar compounds. pensoft.net

The most common detection method for this compound in HPLC is Ultraviolet (UV) detection, owing to the presence of chromophoric groups (the aromatic rings) in its structure.

UV-Visible Detector: A standard UV detector set at a specific wavelength where the compound exhibits strong absorbance is often sufficient for routine quantification. The selection of the wavelength is determined by measuring the UV spectrum of the compound and choosing the wavelength of maximum absorbance (λmax) to ensure the highest sensitivity.

Diode Array Detector (DAD): A Diode Array Detector, also known as a Photodiode Array (PDA) detector, offers significant advantages over a single-wavelength UV detector. A DAD acquires the entire UV-visible spectrum for every point in the chromatogram. This capability is invaluable for:

Peak Purity Assessment: The spectral data across a single chromatographic peak can be compared. If the spectra are consistent, it provides strong evidence for the peak's homogeneity.

Compound Identification: The acquired spectrum can be compared against a library of known spectra for confirmation of identity.

Method Development: It allows for the selection of the optimal detection wavelength post-analysis.

For this compound, the detection wavelength is typically in the range of 210-280 nm.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis and Metabolite Identification

For the analysis of this compound at very low concentrations (trace analysis) and for the identification of its metabolites in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. It combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry.

LC-MS analysis of chlorinated acid compounds can often be performed without the need for derivatization. youngin.com The use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides low detection limits, often in the picogram range. youngin.com

Ionization Techniques: Electrospray Ionization (ESI) is a commonly used ionization source for this type of compound. For acidic molecules, ESI is typically operated in the negative ion mode [M-H]⁻, where the carboxylic acid proton is readily lost.

Mass Analyzers: Various mass analyzers can be coupled with LC, including quadrupole, time-of-flight (TOF), and ion trap systems. Tandem mass spectrometers (e.g., triple quadrupole, Q-TOF) are particularly powerful for this application.

Trace Analysis: In MS/MS, a specific precursor ion (the deprotonated molecule of this compound) is selected and fragmented, and then one or more specific product ions are monitored. This high selectivity allows for the detection and quantification of the target analyte at trace levels even in the presence of complex matrix interferences.

Metabolite Identification: High-resolution mass spectrometry (HRMS), often with a TOF or Orbitrap analyzer, provides highly accurate mass measurements. ijpras.com This accuracy allows for the determination of the elemental composition of both the parent compound and its potential metabolites. By comparing the mass spectra and fragmentation patterns of the parent drug with those of unknown peaks in a biological sample, potential metabolic transformations (e.g., hydroxylation, glucuronidation) can be elucidated. ijpras.comnih.gov

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is another powerful separation technique, but it is generally suitable for compounds that are volatile and thermally stable. Carboxylic acids like this compound are polar and have low volatility, which can lead to poor peak shapes and adsorption on the GC column if analyzed directly. scispace.com Therefore, a derivatization step is typically required to convert the carboxylic acid group into a less polar, more volatile ester. nih.gov

Derivatization: The most common derivatization reaction for carboxylic acids prior to GC analysis is esterification, often to form methyl esters. nih.gov This can be achieved using various reagents, such as diazomethane, or by reaction with an alcohol (e.g., methanol) in the presence of an acid catalyst. nih.gov Another approach is silylation, which replaces the active hydrogen of the carboxyl group with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. gcms.cz

GC-MS: When coupled with a mass spectrometer, GC-MS provides high sensitivity and structural information based on the mass spectrum and fragmentation pattern of the derivatized analyte. This is particularly useful for confirming the identity of the compound.

The need for derivatization adds an extra step to the sample preparation process, which can sometimes introduce variability. However, for certain applications, particularly when analyzing for volatile impurities or when LC-MS is not available, GC can be a valuable tool.

Validation Protocols for Analytical Methods

To ensure that an analytical method for this compound is suitable for its intended purpose, it must be validated. Validation protocols are typically based on the International Council for Harmonisation (ICH) guidelines (Q2(R2)). pensoft.netich.org The validation process demonstrates the reliability, accuracy, and precision of the method through a series of experimental tests.

The key validation parameters include:

Specificity/Selectivity: This is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. actascientific.com For chromatographic methods, this is often demonstrated by showing that the peaks are well-resolved.

Linearity: The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte in the sample within a given range. actascientific.com This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. A good correlation coefficient (r² ≥ 0.999) is generally required. eurachem.org

Range: The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org

Accuracy: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. actascientific.com It is often determined by recovery studies, where a known amount of the analyte is spiked into a sample matrix and the percentage of the analyte recovered is measured.

Precision: Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at three levels:

Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).

Reproducibility: Expresses the precision between laboratories.

Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Table 2: Typical Validation Parameters and Acceptance Criteria

| Validation Parameter | Acceptance Criteria |

|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

| Accuracy (% Recovery) | Typically 98.0% to 102.0% |

| Precision (% RSD) | Repeatability: ≤ 2%; Intermediate Precision: ≤ 2% |

| Specificity | No interference at the retention time of the analyte |

| LOD & LOQ | Signal-to-Noise Ratio of 3:1 for LOD and 10:1 for LOQ |

This table presents common acceptance criteria based on ICH guidelines. actascientific.comeurachem.org

A comprehensive validation report is generated that summarizes the results of these tests, providing documented evidence that the analytical method is reliable and suitable for its intended use in the analysis of this compound.

Conclusions and Future Research Trajectories

Summary of Key Research Findings

Research into 2-(2-chlorophenoxy)benzoic acid has established it as a significant intermediate in chemical synthesis. nih.govresearchgate.netresearchgate.net Its molecular and crystal structure has been a primary focus of investigation. X-ray crystallography studies have revealed that in its solid state, the compound forms distinct dimers through classical O—H⋯O hydrogen bonds between the carboxylic acid groups of two molecules. nih.govresearchgate.netresearchgate.net These dimers are further interconnected by C—H⋯π interactions, creating a stable three-dimensional network. nih.govresearchgate.net A notable structural feature is the significant dihedral angle of 77.8 (1)° between its two benzene (B151609) rings. nih.govresearchgate.netresearchgate.net The synthesis of this compound is commonly achieved through methods like the Ullmann condensation reaction. researchgate.netresearchgate.net

While research on the direct biological activity of the parent compound is limited, studies on its derivatives have yielded significant findings. A notable derivative, 4-chloro-2-(2-chlorophenoxy)acetamido)benzoic acid (CBA), has been identified as a small molecule inhibitor of the TMEM206 ion channel, which is a proton-activated outwardly rectifying anion channel. nih.gov CBA has been shown to be a potent pharmacological tool for functional studies of this channel, particularly at a low pH of 4.5. nih.gov This inhibitory action suggests that the this compound scaffold is a promising starting point for developing specific ion channel modulators. nih.gov

Unresolved Challenges and Research Gaps

The biological profile of the parent compound, this compound, is not well-characterized. Current research has pivoted towards its derivatives, leaving the intrinsic activities of the core molecule largely unknown. This represents a significant research gap, as understanding the baseline activity is crucial for rational drug design and the development of new derivatives.

Furthermore, the research into derivatives like CBA has highlighted specific limitations. For instance, the inhibitory efficacy of CBA on the TMEM206 ion channel is significantly reduced at a pH of 6.0 compared to more acidic conditions. nih.gov This pH-dependent activity presents a challenge for its use in physiological environments with varying pH levels and underscores the need to develop new derivatives with a broader effective pH range. The mechanisms underpinning this pH sensitivity are not yet fully understood.

Prospective Areas for Interdisciplinary Research and Applications

The existing body of research opens up several promising avenues for future interdisciplinary investigation.

Medicinal Chemistry and Pharmacology: The identification of a derivative as an ion channel inhibitor strongly suggests that the this compound structure is a valuable scaffold for drug discovery. nih.gov Future work could focus on synthesizing a library of new derivatives and screening them for activity against a range of biological targets, including other ion channels, enzymes, and receptors. This would involve a collaborative effort between synthetic chemists and pharmacologists to perform structure-activity relationship (SAR) studies, aiming to optimize potency, selectivity, and pharmacokinetic properties.

Materials Science and Crystal Engineering: The detailed knowledge of the compound's crystal structure, particularly its hydrogen bonding and C—H⋯π interactions, provides a platform for crystal engineering. nih.govresearchgate.net Researchers in materials science could explore how modifications to the molecular structure affect the solid-state packing and intermolecular forces. This could lead to the design of new organic materials, such as co-crystals, with tailored physical properties like solubility, stability, and melting point for applications in pharmaceuticals and electronics.

Agrochemical Science: Derivatives of related phenoxy acids are widely used as herbicides. nih.gov An interdisciplinary approach combining synthetic chemistry, computational modeling, and plant biology could explore the potential of novel this compound derivatives as new agrochemicals. Research could focus on designing compounds with high efficacy against specific weeds while minimizing environmental toxicity, investigating how structural changes affect their mode of action and biodegradability. nih.gov

Q & A

Q. What are the established synthetic routes for 2-(2-chlorophenoxy)benzoic acid, and what methodological considerations are critical for reproducibility?

The compound is synthesized via nucleophilic aromatic substitution between 2-chlorobenzoic acid and 2-chlorophenol under alkaline conditions. Key steps include:

- Reaction conditions : Heating at 80–100°C in a polar aprotic solvent (e.g., DMF) with K₂CO₃ as a base .

- Purification : Recrystallization from ethanol/water mixtures to achieve >95% purity.

- Intermediate steps : Esterification of the carboxylic acid group to facilitate subsequent hydrazide formation for derivative synthesis .

Table 1 : Synthetic Parameters

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Nucleophilic substitution | 2-chlorophenol, K₂CO₃, DMF, 24h, 80°C | 65–75% | |

| Esterification | H₂SO₄, methanol, reflux | 85–90% |

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?

Single-crystal X-ray diffraction (SC-XRD) reveals:

- Space group : Monoclinic , with unit cell parameters , and .

- Hydrogen bonding : Classical O–H···O carboxylic acid dimers () and C–H···π interactions form a 3D network .

- Dihedral angle : 77.8° between benzene rings, influencing packing efficiency .

Table 2 : Key Crystallographic Data

| Parameter | Value |

|---|---|

| (ų) | 1182.1 |

| (g/cm³) | 1.397 |

| Hydrogen bond length (O–H···O) | 2.65 Å |

Advanced Research Questions

Q. How can conformational analysis of this compound derivatives inform drug design?

- Methodology : Semi-empirical AM1 calculations compare minimized energy conformers of derivatives (e.g., oxadiazole-based agonists) with reference drugs (e.g., estazolam). Superimposition shows alignment of aromatic rings and hydrogen-bond acceptors (e.g., oxadiazole N2), guiding structure-activity relationships .

- Experimental validation : In vitro assays (e.g., radioligand binding) confirm agonist activity at benzodiazepine receptors, with IC₅₀ values correlated with computational predictions .

Q. What experimental strategies resolve contradictions in crystallographic data for derivatives of this compound?

- Issue : Discrepancies in dihedral angles or hydrogen-bond networks across derivatives.

- Resolution :

- Use high-resolution SC-XRD () to reduce thermal motion artifacts .

- Compare Hirshfeld surface analyses to quantify intermolecular interaction differences (e.g., C–Cl···π vs. C–H···O contacts) .

- Validate with DFT calculations (e.g., B3LYP/6-311G**) to model lattice energies .

Q. How is this compound utilized in studying TRPM4 ion channels, and what methodological frameworks are employed?

- Role : The derivative 4-chloro-2-(2-(2-chlorophenoxy)acetamido)benzoic acid (CBA) acts as a selective TRPM4 inhibitor () .

- Methods :

-

Electrophysiology : Whole-cell patch clamp in HEK293 cells overexpressing TRPM4 to measure current inhibition .

-

Cell models : LNCaP prostate cancer cells to assess endogenous TRPM4 modulation .

- Data interpretation : Dose-response curves normalized to control (e.g., 0.1% DMSO) and fitted with Hill equations .

Table 3 : Pharmacological Profile of CBA

Parameter Value (TRPM4) 1.5 µM Selectivity (vs. TRPV/TRPC) >100-fold

Methodological Challenges in Coordination Chemistry

Q. What strategies optimize the use of this compound as a ligand in coordination complexes?

- Design considerations :

- Chelating sites : Carboxylic acid and phenoxy groups bind transition metals (e.g., Cu²⁺, Fe³⁺) .

- Solvent effects : Use polar solvents (e.g., DMSO) to enhance ligand solubility and metal-ligand stoichiometry control .

- Analytical validation :

- FT-IR to confirm deprotonation of COOH upon metal binding (shift from ~1700 cm⁻¹ to 1600 cm⁻¹) .

- XANES/EXAFS to probe metal coordination geometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.